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molecular formula C7H10O2 B1660726 (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 82442-72-6

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No. B1660726
M. Wt: 126.15 g/mol
InChI Key: CTLLMXVSHAUPFO-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928253B2

Procedure details

1.46 g of a solution containing 1.20 g of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (9.49 mmol, yield based on ethyl cis-3-acetoxymethyl-2,2-dimethylcyclopropanecarboxylate: 99.4%, (1R, 5S)-body had an optical purity of 92.8% ee) was obtained in the same manner as in Example 7 excepting that pH was 1 in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2. In this toluene solution, 0.062 g (0.43 mmol) of trans-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid was present.
[Compound]
Name
solution
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.062 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH:7]2[CH:3]1[CH2:4][O:5][C:6]2=[O:8].OC[C@H]1[C@H](C(O)=O)C1(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[C@H:7]2[C@@H:3]1[CH2:4][O:5][C:6]2=[O:8]

Inputs

Step One
Name
solution
Quantity
1.46 g
Type
reactant
Smiles
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Smiles
CC1(C2COC(C12)=O)C
Step Two
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.062 g
Type
reactant
Smiles
OC[C@@H]1C([C@H]1C(=O)O)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
was obtained in the same manner as in Example 7 excepting that pH was 1
EXTRACTION
Type
EXTRACTION
Details
in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2

Outcomes

Product
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Type
Smiles
CC1([C@H]2COC([C@@H]12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07928253B2

Procedure details

1.46 g of a solution containing 1.20 g of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (9.49 mmol, yield based on ethyl cis-3-acetoxymethyl-2,2-dimethylcyclopropanecarboxylate: 99.4%, (1R, 5S)-body had an optical purity of 92.8% ee) was obtained in the same manner as in Example 7 excepting that pH was 1 in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2. In this toluene solution, 0.062 g (0.43 mmol) of trans-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid was present.
[Compound]
Name
solution
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.062 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH:7]2[CH:3]1[CH2:4][O:5][C:6]2=[O:8].OC[C@H]1[C@H](C(O)=O)C1(C)C>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[C@H:7]2[C@@H:3]1[CH2:4][O:5][C:6]2=[O:8]

Inputs

Step One
Name
solution
Quantity
1.46 g
Type
reactant
Smiles
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Smiles
CC1(C2COC(C12)=O)C
Step Two
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.062 g
Type
reactant
Smiles
OC[C@@H]1C([C@H]1C(=O)O)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
was obtained in the same manner as in Example 7 excepting that pH was 1
EXTRACTION
Type
EXTRACTION
Details
in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2

Outcomes

Product
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Type
Smiles
CC1([C@H]2COC([C@@H]12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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